

An In-depth Technical Guide to the Chemical Properties of Tribromoacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tribromoacetamide*

Cat. No.: *B152587*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetamide (TBAA), a halogenated derivative of acetamide, is a compound of interest in various chemical and pharmaceutical research areas. Its utility as an intermediate in the synthesis of other molecules, including disinfection byproducts like tribromoacetonitrile, necessitates a thorough understanding of its chemical properties.^[1] This technical guide provides a comprehensive overview of the core chemical properties of 2,2,2-**tribromoacetamide**, including its physicochemical characteristics, proposed synthesis and purification protocols, spectral data for characterization, reactivity, and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound.

Physicochemical Properties

2,2,2-**Tribromoacetamide** is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2,2-**Tribromoacetamide**

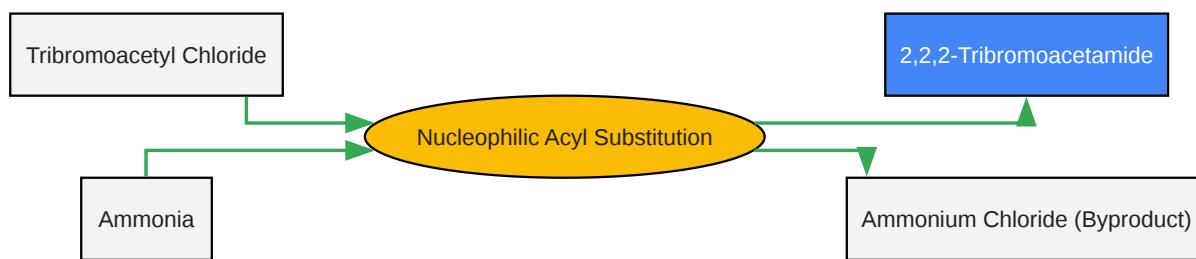
Property	Value	Reference
IUPAC Name	2,2,2-tribromoacetamide	[2]
CAS Number	594-47-8	[2]
Molecular Formula	C ₂ H ₂ Br ₃ NO	[2]
Molecular Weight	295.76 g/mol	[2]
Melting Point	121.5 °C	[1]
Appearance	Solid (predicted)	
XLogP3	1.5	[2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]
Exact Mass	294.76660 Da	[1]
Monoisotopic Mass	292.76865 Da	[2]
Topological Polar Surface Area	43.1 Å ²	[2]
Heavy Atom Count	7	[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2,2,2-tribromoacetamide** is not readily available in the reviewed literature, a probable synthetic route can be inferred from the synthesis of structurally related compounds. The synthesis of N-aryl-substituted **tribromoacetamides** has been reported via the reaction of tribromoacetic acid with the corresponding aniline in the presence of a coupling agent like phosphoryl chloride.[\[3\]](#) A plausible pathway for the synthesis of the parent **2,2,2-tribromoacetamide** would involve the amidation of a tribromoacetyl precursor.

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on the general principles of amide synthesis from acyl chlorides.


Materials:

- Tribromoacetyl chloride
- Anhydrous ammonia (gas or a solution in a non-reactive solvent like dioxane)
- Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)
- Dry ice/acetone bath
- Standard glassware for inert atmosphere reactions

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve tribromoacetyl chloride in the anhydrous solvent.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly bubble anhydrous ammonia gas through the stirred solution. Alternatively, add a pre-cooled solution of ammonia in an anhydrous solvent dropwise.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to warm to room temperature.
- Filter the mixture to remove the ammonium chloride byproduct.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

Logical Flow of Synthesis:

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **tribromoacetamide**.

Proposed Experimental Protocol for Purification

Recrystallization is a standard and effective method for purifying solid organic compounds.

Materials:

- Crude **tribromoacetamide**
- A suitable solvent system (e.g., ethanol/water, toluene, or chloroform)
- Erlenmeyer flask
- Heating source (hot plate or water bath)
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

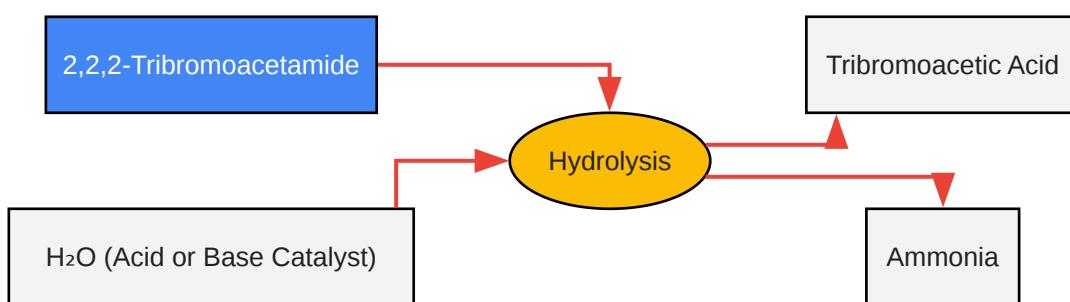
- Dissolve the crude **tribromoacetamide** in a minimum amount of a suitable hot solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
- Further cool the solution in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration.

- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Spectral Data for Characterization

Specific experimental spectral data for **2,2,2-tribromoacetamide** is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be predicted.

Table 2: Predicted Spectral Data for **2,2,2-Tribromoacetamide**


Technique	Predicted Peaks/Signals
¹ H NMR	A broad singlet in the region of 6.0-8.0 ppm, corresponding to the two protons of the amide group (-NH ₂). The chemical shift will be dependent on the solvent and concentration.
¹³ C NMR	Two signals are expected: one for the carbonyl carbon (C=O) in the range of 160-170 ppm, and another for the tribromomethyl carbon (-CBr ₃) at a significantly higher field (lower ppm value).
FTIR (cm ⁻¹)	- N-H stretching (amide): Two bands in the region of 3100-3500 cm ⁻¹ .- C=O stretching (amide I band): A strong absorption around 1650-1690 cm ⁻¹ .- N-H bending (amide II band): Around 1600-1640 cm ⁻¹ .- C-N stretching: Around 1400 cm ⁻¹ .- C-Br stretching: In the fingerprint region, typically below 800 cm ⁻¹ .
Mass Spec. (EI)	- Molecular ion peak (M ⁺) would be expected, showing a characteristic isotopic pattern for three bromine atoms.- Common fragmentation patterns for amides include the loss of the amino group (-NH ₂) and cleavage of the C-C bond.

Reactivity and Stability

Hydrolysis

Amides can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and ammonia or an amine. The hydrolysis of **tribromoacetamide** would be expected to produce tribromoacetic acid and ammonia. The electron-withdrawing nature of the three bromine atoms would likely make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Hydrolysis Reaction Pathway:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,2-Tribromoacetamide | lookchem [lookchem.com]
- 2. 2,2,2-Tribromoacetamide | C2H2Br3NO | CID 13257766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,2-Tribromo-N-(2-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Tribromoacetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152587#tribromoacetamide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com